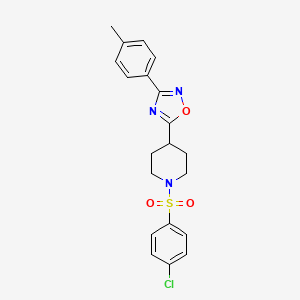

![molecular formula C10H22N2 B2957810 Ethyl[3-(piperidin-4-yl)propyl]amine CAS No. 1249070-02-7](/img/structure/B2957810.png)

Ethyl[3-(piperidin-4-yl)propyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

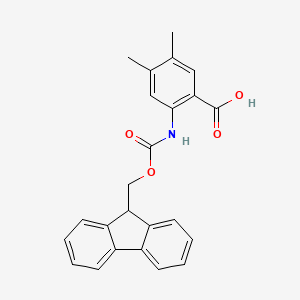

Ethyl[3-(piperidin-4-yl)propyl]amine is a chemical compound with the IUPAC name N-ethyl-3-(4-piperidinyl)-1-propanamine . It is a liquid at room temperature . It is used as a building block in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research in the field of organic chemistry . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a propyl chain with an ethylamine group . The molecular weight of this compound is 170.3 .Chemical Reactions Analysis

Piperidine derivatives, including this compound, undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of various pharmaceuticals .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not mentioned in the retrieved sources.Scientific Research Applications

Polymerization Catalysis

Ethyl[3-(piperidin-4-yl)propyl]amine and related amines have been studied for their roles in polymerization processes. Sacchi, Tritto, and Locatelli (1988) explored the effect of amines on Ziegler-Natta catalysts used for propylene polymerization. They found that amines like Et3N and 2,2,6,6-tetramethyl-piperidine (TMPip) can have dual effects on these catalysts, including the poisoning of isotactic and atactic sites and the activation of isotactic sites. This behavior suggests that amines can significantly influence the productivity and isotacticity of polymers produced using these catalysts (Sacchi, Tritto, & Locatelli, 1988).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been synthesized and evaluated for their biological activities. For example, Benmehdi, Lamouri, Serradji, Pallois, and Heymans (2008) synthesized novel classes of 4-aminopiperidines with potential as PAF-receptor antagonists. These compounds were synthesized from ethyl 4-oxo-3-piperidinecarboxylate and showed interesting results in inhibitory activity measurements (Benmehdi et al., 2008). Additionally, Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, and Shah (2018) explored the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for their anticancer properties, revealing the potential of these compounds as anticancer agents (Rehman et al., 2018).

Synthetic Organic Chemistry

This compound and its analogs have been utilized in synthetic organic chemistry for the synthesis of complex molecules. For instance, Kauffman, Watson, and Nugent (2006) presented a strategy for the enantioselective synthesis of trans-2,4-disubstituted piperidines, applying it to the preparation of a potent CCR3 antagonist. Their method involved the diastereoselective hydrogenation of an alpha,beta-unsaturated lactone intermediate and demonstrated the utility of such amines in complex synthesis processes (Kauffman, Watson, & Nugent, 2006).

Safety and Hazards

Future Directions

Piperidines, including Ethyl[3-(piperidin-4-yl)propyl]amine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the biological evaluation of potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

Ethyl[3-(piperidin-4-yl)propyl]amine is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

Piperidine derivatives are generally known for their wide range of biological activities, suggesting they have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities .

Action Environment

It’s known that the piperidine ring is essential for chiral optimization .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the derivative.

Cellular Effects

Piperidine derivatives have been shown to have effects on various types of cells and cellular processes . For example, some piperidine derivatives have been found to exhibit anti-proliferative and anti-metastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Ethyl[3-(piperidin-4-yl)propyl]amine at different dosages in animal models have not been reported. It’s common for the effects of similar compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

Similar compounds can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name |

N-ethyl-3-piperidin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-11-7-3-4-10-5-8-12-9-6-10/h10-12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITIDLARLFISKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)

![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine](/img/structure/B2957735.png)

![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)

![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2957743.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)